REACTION_CXSMILES
|
C([N:8]1[CH2:13][CH2:12][O:11][CH:10]([CH2:14][C:15]2[CH:20]=[CH:19][C:18]([F:21])=[C:17]([CH3:22])[CH:16]=2)[CH2:9]1)C1C=CC=CC=1.C(N1CCO[C@H](CC2C=CC=C(C=CC3C=NC=CC=3)C=2)C1)(OC(C)(C)C)=O.ClC(OC(Cl)C)=O>>[F:21][C:18]1[CH:19]=[CH:20][C:15]([CH2:14][CH:10]2[O:11][CH2:12][CH2:13][NH:8][CH2:9]2)=[CH:16][C:17]=1[CH3:22]
|
Name
|
N-benzyl-2-(4-fluoro-3-methylbenzyl)-morpholine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CC(OCC1)CC1=CC(=C(C=C1)F)C
|
Name
|
intermediate ( a )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)N1C[C@H](OCC1)CC1=CC(=CC=C1)C=CC=1C=NC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC(C)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Example 71 was prepared
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(CC2CNCCO2)C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.7 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |